Hocpca

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

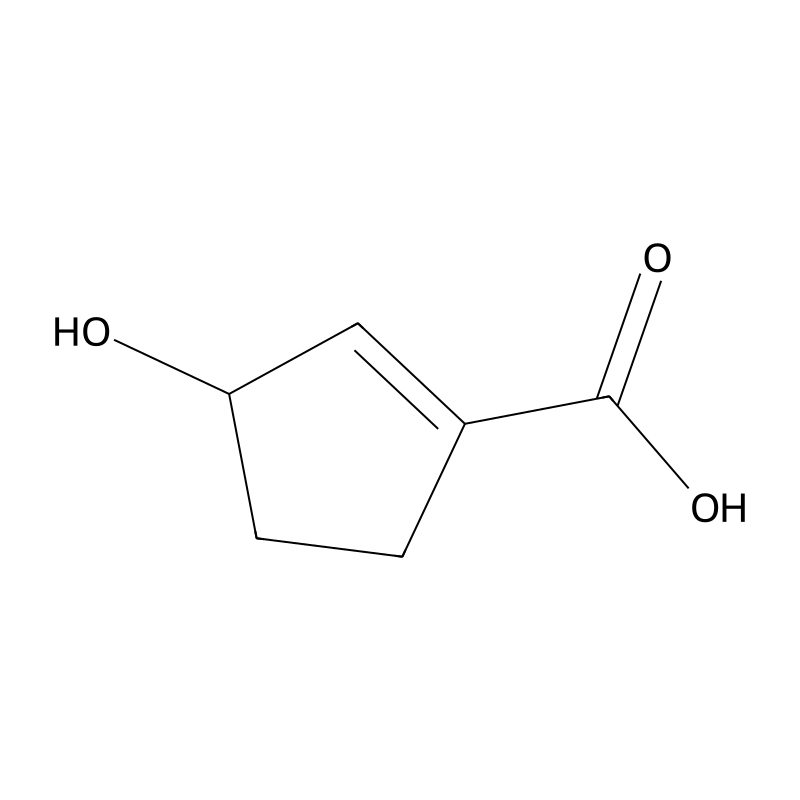

3-Hydroxycyclopent-1-enecarboxylic acid, commonly referred to as Hocpca, is a cyclic compound with the molecular formula and a molecular weight of 128.13 g/mol. It features a cyclopentene ring structure with a hydroxyl group and a carboxylic acid functional group, contributing to its unique chemical properties. Hocpca is structurally related to gamma-hydroxybutyric acid, which is known for its neuroactive properties .

- Esterification: Hocpca can react with alcohols to form esters, which are important in organic synthesis.

- Decarboxylation: Under certain conditions, Hocpca may undergo decarboxylation, leading to the formation of cyclopentene derivatives.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight Hocpca's versatility as a building block in organic synthesis and medicinal chemistry.

Hocpca exhibits significant biological activity, particularly in neuroprotection and cognitive enhancement. Studies have demonstrated that Hocpca improves sensorimotor function in animal models following experimental strokes, indicating its potential therapeutic applications in neurodegenerative diseases . Additionally, it selectively targets high-affinity binding sites for gamma-hydroxybutyric acid, suggesting its role as a radioligand in pharmacological research .

Several methods for synthesizing Hocpca have been reported:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing hydroxyl and carboxylic acid groups.

- Chemical Modifications: Starting from gamma-butyrolactone or similar compounds, chemical modifications can yield Hocpca through controlled reactions involving hydroxylation and carboxylation.

- Radiolabeling Techniques: For research purposes, radiolabeled variants of Hocpca can be synthesized for use in positron emission tomography studies .

These methods underscore the compound's accessibility for research and potential therapeutic development.

Hocpca has several notable applications:

- Neuroprotective Agent: Its ability to improve cognitive functions post-stroke positions it as a candidate for treating neurological disorders .

- Research Tool: As a selective ligand for gamma-hydroxybutyric acid receptors, it serves as a valuable tool in pharmacological studies aimed at understanding receptor dynamics and drug interactions .

- Potential Therapeutic Agent: Ongoing research may expand its use into broader therapeutic areas related to neuroprotection and cognitive enhancement.

Interaction studies indicate that Hocpca interacts selectively with specific receptors associated with gamma-hydroxybutyric acid. These interactions have been quantified using autoradiographic techniques, demonstrating its high affinity for GHB receptors compared to other ligands . Such studies are crucial for elucidating the mechanisms underlying its biological effects and potential therapeutic benefits.

Hocpca shares structural similarities with several other compounds, particularly those related to gamma-hydroxybutyric acid. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Gamma-Hydroxybutyric Acid | Linear | Known recreational drug; broader physiological effects. |

| 3-Hydroxycyclopent-1-ene-1-carboxylic Acid | Cyclic | Directly related to Hocpca; used in similar applications. |

| 4-Hydroxybutyric Acid | Linear | Has different receptor interactions; less cyclic stability. |

| 5-Hydroxyindoleacetic Acid | Acyclic | Involved in serotonin metabolism; distinct biological roles. |

Hocpca's uniqueness lies in its cyclic structure and specific receptor selectivity, which may provide advantages over linear analogs in terms of stability and targeted action.

Target Identification and Binding Site Profiling

3-Hydroxycyclopent-1-enecarboxylic acid exhibits highly selective pharmacological activity through specific molecular interactions with the calcium/calmodulin-dependent protein kinase II alpha subunit [1] [2]. The compound represents a conformationally restricted cyclic analogue of gamma-hydroxybutyric acid, designed to achieve enhanced selectivity and binding affinity for its primary target [1] [3].

High-Affinity Interaction with Calcium/Calmodulin-Dependent Protein Kinase II Alpha Hub Domain

The primary mechanism of action for 3-hydroxycyclopent-1-enecarboxylic acid involves high-affinity binding to the hub domain of calcium/calmodulin-dependent protein kinase II alpha, with a dissociation constant of 0.13 micromolar [3]. This binding occurs within a deep cavity of the hub domain, distinct from classical calcium/calmodulin-dependent protein kinase II inhibitors that target the active site [1] [2].

The compound demonstrates exceptional selectivity for the alpha subtype of calcium/calmodulin-dependent protein kinase II, as evidenced by the complete absence of binding to brain tissue from calcium/calmodulin-dependent protein kinase II alpha knockout mice [1] [2]. This selectivity is mediated through specific molecular interactions with key residues within the hub domain cavity, including histidine 395, arginine 433, arginine 453, and arginine 469 [4] [5].

A critical determinant of the compound's selectivity is the interaction with tryptophan 403, which is unique to the alpha subtype and replaced by leucine in all other calcium/calmodulin-dependent protein kinase II isozymes [4]. This residue is located within a flexible loop at the edge of the binding pocket and undergoes conformational changes upon ligand binding [4] [6].

The binding mechanism involves substantial stabilization of the oligomeric state of the hub domain, as demonstrated by thermal shift assays showing a temperature increase of 11.5 ± 0.6 degrees Celsius upon compound binding [6]. This stabilization does not directly affect substrate phosphorylation or threonine 286 autophosphorylation but instead alters holoenzyme functionality through changes in calcium/calmodulin-dependent protein kinase II oligomerization [1] [2].

Structural studies have revealed that the compound occupies a highly solvated hub domain cavity, which correlates with its hydrophilic nature and preference for this specific binding environment [1] [2]. The binding pocket accommodates the cyclic structure of the compound through specific geometric constraints that are not present in other calcium/calmodulin-dependent protein kinase II subtypes [4] [5].

Selectivity Over Gamma-Aminobutyric Acid Subtype B Receptors and Other Central Nervous System Targets

3-Hydroxycyclopent-1-enecarboxylic acid demonstrates remarkable selectivity over gamma-aminobutyric acid subtype B receptors, showing no affinity at concentrations up to 1 millimolar [3]. This selectivity is particularly significant given that the parent compound gamma-hydroxybutyric acid exhibits low affinity for gamma-aminobutyric acid subtype B receptors, which can contribute to hypothermic and sedative effects [1] [2].

Comprehensive screening against 45 different neurotargets has confirmed a 100-fold selectivity for the calcium/calmodulin-dependent protein kinase II alpha binding site over other central nervous system targets [1] [2]. This extensive selectivity profile encompasses various neurotransmitter receptors, ion channels, and other protein kinases commonly found in the central nervous system [7].

The compound shows no binding to other calcium/calmodulin-dependent protein kinase II subtypes, including beta, gamma, and delta variants, despite significant conservation of key binding residues across these isozymes [1] [2]. This subtype selectivity is achieved through the unique structural features of the alpha subunit hub domain, particularly the presence of tryptophan 403 and specific geometric constraints within the binding cavity [4] [5].

Functional studies have demonstrated that the compound does not affect physiological calcium/calmodulin-dependent protein kinase II alpha signaling processes, such as long-term potentiation, under normal conditions [1] [2]. This selectivity for pathological versus physiological states represents a significant advantage for potential therapeutic applications, as it minimizes interference with normal cellular signaling pathways [7].

The selectivity profile extends to other gamma-hydroxybutyric acid-related binding sites, with the compound showing minimal interaction with low-affinity gamma-hydroxybutyric acid binding sites while maintaining high affinity for the specific high-affinity binding sites associated with calcium/calmodulin-dependent protein kinase II alpha [8] [9].

In Vivo Pharmacokinetics and Blood-Brain Barrier Penetration

The pharmacokinetic profile of 3-hydroxycyclopent-1-enecarboxylic acid is characterized by active transport across the blood-brain barrier, enabling effective central nervous system penetration for therapeutic applications [10] [11]. The compound demonstrates brain-penetrant properties that are essential for its neuroprotective activities in various animal models of neurological disorders [10] [11].

Blood-brain barrier penetration occurs through monocarboxylate transporter-mediated mechanisms, primarily involving monocarboxylate transporter 1 and monocarboxylate transporter 2 [10] [11]. The compound acts as a substrate for these transporters, with dissociation constants in the low-to-mid millimolar range for both transporter subtypes [10] [11].

Experimental validation of the transport mechanism has been conducted using recombinantly expressed monocarboxylate transporters in Xenopus laevis oocytes, where 3-hydroxycyclopent-1-enecarboxylic acid demonstrated inhibition of the uptake of the endogenous substrate L-lactate [10] [11]. Site-directed mutagenesis studies have confirmed that the compound binds to the endogenous substrate pocket of monocarboxylate transporters, supporting its mechanism of brain uptake [10] [11].

In vivo studies in mice have confirmed monocarboxylate transporter 1-mediated brain entry, with dose-dependent inhibition of brain penetration achieved through co-administration of the monocarboxylate transporter inhibitor AR-C141990 [10] [11]. The fifty percent inhibitory dose for this effect was determined to be 4.6 milligrams per kilogram, providing quantitative evidence for the transport mechanism [10] [11].

The compound demonstrates dose-dependent brain uptake following subcutaneous administration at 10 milligrams per kilogram, with sustained brain levels achieved for extended periods [10] [11]. Regional brain distribution studies using autoradiography have revealed widespread central nervous system penetration, with particularly high binding density in cortical and hippocampal regions [12] [9].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Jensen CH, Hansen HD, Bay T, Vogensen SB, Lehel S, Thiesen L, Bundgaard C, Clausen RP, Knudsen GM, Herth MM, Wellendorph P, Frølund B. Radiosynthesis and Evaluation of [(11)C]3-Hydroxycyclopent-1-enecarboxylic Acid as Potential PET Ligand for the High-Affinity γ-Hydroxybutyric Acid Binding Sites. ACS Chem Neurosci. 2017 Jan 18;8(1):22-27. doi: 10.1021/acschemneuro.6b00335. Epub 2016 Nov 17. PubMed PMID: 28095676.

3: Klein AB, Bay T, Villumsen IS, Falk-Petersen CB, Marek A, Frølund B, Clausen RP, Hansen HD, Knudsen GM, Wellendorph P. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using (3)H-HOCPCA. Neurochem Int. 2016 Nov;100:138-145. doi: 10.1016/j.neuint.2016.09.002. Epub 2016 Sep 8. PubMed PMID: 27615059.

4: Marek A, Pedersen MH, Vogensen SB, Clausen RP, Frølund B, Elbert T. The labeling of unsaturated γ-hydroxybutyric acid by heavy isotopes of hydrogen: iridium complex-mediated H/D exchange by C─H bond activation vs reduction by boro-deuterides/tritides. J Labelled Comp Radiopharm. 2016 Oct;59(12):476-483. doi: 10.1002/jlcr.3432. Epub 2016 Sep 4. PubMed PMID: 27593893.

5: Thiesen L, Kehler J, Clausen RP, Frølund B, Bundgaard C, Wellendorph P. In Vitro and In Vivo Evidence for Active Brain Uptake of the GHB Analog HOCPCA by the Monocarboxylate Transporter Subtype 1. J Pharmacol Exp Ther. 2015 Aug;354(2):166-74. doi: 10.1124/jpet.115.224543. Epub 2015 May 18. PubMed PMID: 25986445.

6: Eghorn LF, Hoestgaard-Jensen K, Kongstad KT, Bay T, Higgins D, Frølund B, Wellendorph P. Positive allosteric modulation of the GHB high-affinity binding site by the GABAA receptor modulator monastrol and the flavonoid catechin. Eur J Pharmacol. 2014 Oct 5;740:570-7. doi: 10.1016/j.ejphar.2014.06.028. Epub 2014 Jun 25. PubMed PMID: 24973695.

7: Bay T, Eghorn LF, Klein AB, Wellendorph P. GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochem Pharmacol. 2014 Jan 15;87(2):220-8. doi: 10.1016/j.bcp.2013.10.028. Epub 2013 Nov 20. Review. PubMed PMID: 24269284.

8: Vogensen SB, Marek A, Bay T, Wellendorph P, Kehler J, Bundgaard C, Frølund B, Pedersen MH, Clausen RP. New synthesis and tritium labeling of a selective ligand for studying high-affinity γ-hydroxybutyrate (GHB) binding sites. J Med Chem. 2013 Oct 24;56(20):8201-5. doi: 10.1021/jm4011719. Epub 2013 Oct 4. PubMed PMID: 24053696; PubMed Central PMCID: PMC3888956.

9: Kohlmeier KA, Vardar B, Christensen MH. γ-Hydroxybutyric acid induces actions via the GABAB receptor in arousal and motor control-related nuclei: implications for therapeutic actions in behavioral state disorders. Neuroscience. 2013 Sep 17;248:261-77. doi: 10.1016/j.neuroscience.2013.06.011. Epub 2013 Jun 18. PubMed PMID: 23791974.

10: Wellendorph P, Høg S, Greenwood JR, de Lichtenberg A, Nielsen B, Frølund B, Brehm L, Clausen RP, Bräuner-Osborne H. Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain. J Pharmacol Exp Ther. 2005 Oct;315(1):346-51. Epub 2005 Jul 12. PubMed PMID: 16014570.